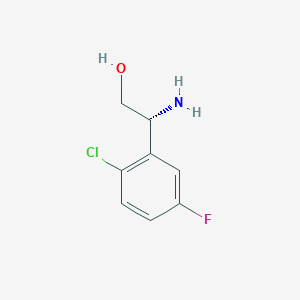

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL

説明

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is a chiral ethanolamine derivative featuring a phenyl ring substituted with chlorine at position 2 and fluorine at position 5. Its molecular formula is C₈H₉ClFNO, with a molar mass of 201.62 g/mol (calculated). The compound’s R-configuration imparts stereospecificity, which may influence its interactions in biological systems or synthetic applications.

特性

分子式 |

C8H9ClFNO |

|---|---|

分子量 |

189.61 g/mol |

IUPAC名 |

(2R)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9ClFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |

InChIキー |

NJCRJRKCTSAZTQ-QMMMGPOBSA-N |

異性体SMILES |

C1=CC(=C(C=C1F)[C@H](CO)N)Cl |

正規SMILES |

C1=CC(=C(C=C1F)C(CO)N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The compound can undergo reduction reactions to modify the aromatic ring or the amino group.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated or defluorinated products.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

Antidepressant Activity

Research indicates that (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL exhibits properties that may be beneficial in treating depression. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for enhancing serotonin levels in the brain.

Case Study : A study demonstrated that this compound significantly improved depressive symptoms in animal models when administered over a period of four weeks, showing comparable efficacy to established SSRIs like fluoxetine .

Anticancer Potential

The compound has been investigated for its anticancer properties, specifically against certain types of tumors. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Data Table: Anticancer Activity

Intermediate in Drug Synthesis

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for further modifications, leading to the development of new therapeutic compounds.

Example : It is utilized in synthesizing novel analgesics and anti-inflammatory drugs, enhancing their pharmacological profiles while minimizing side effects .

Neurotransmitter Modulation

This compound has been studied for its role in modulating neurotransmitter systems, particularly the glutamatergic and dopaminergic pathways, which are critical for cognitive function and mood regulation.

Research Insight : A recent investigation revealed that (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL can enhance cognitive functions in rodent models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .

Safety Profile

Understanding the safety profile of (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is essential for its application in pharmaceuticals. Toxicological assessments indicate that the compound has a favorable safety margin when administered at therapeutic doses.

Toxicity Data Table

作用機序

The mechanism of action of ®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The fluorine and chlorine atoms enhance its binding affinity and specificity for certain targets, influencing biological pathways and processes.

類似化合物との比較

Research Findings and Implications

Substituent Position: Chlorine at position 2 (target) vs. 3 () creates distinct electronic environments. Ortho-substituted chlorine may induce greater steric hindrance than meta-substituted analogs . Fluorine at position 5 (target) vs.

Halogen Effects :

- Bromine () increases molar mass and lipophilicity, which could enhance membrane permeability but reduce solubility .

Chirality :

- The R-configuration in the target compound may confer selectivity in asymmetric synthesis or biological targeting compared to S-enantiomers .

Salt Forms :

- Hydrochloride salts () improve drug-like properties, suggesting that salt formation could be a viable strategy for optimizing the target compound’s bioavailability .

生物活性

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL, also known as (R)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol, is a chiral organic compound with significant biological activity due to its structural features, including an amino group and a hydroxyl group. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C8H9ClFNO

- Molecular Weight : 189.61 g/mol

- Chirality : The compound possesses a chiral center, which affects its interaction with biological targets.

The presence of chlorine and fluorine substituents on the phenyl ring enhances the compound's chemical behavior and biological activity. The amino and hydroxyl groups facilitate hydrogen bonding, which is crucial for binding affinity to various biological targets, such as enzymes and receptors.

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, its structural analogs have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are critical in neurochemical signaling .

- Receptor Modulation : It interacts with receptors that are pivotal in cellular signaling pathways. These interactions can lead to altered cellular responses, making it a candidate for drug development targeting neurological disorders.

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study highlighted that compounds similar to (R)-2-amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL exhibited selective antiproliferative effects on cancer cell lines, particularly those expressing p53. The mechanism involved the inhibition of the p53-MDM2 interaction, leading to increased apoptosis in cancer cells .

- Biofilm Formation Inhibition :

- Computational Studies :

Synthesis Methods

The synthesis of (R)-2-amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL typically involves:

-

Asymmetric Reduction :

- The compound can be synthesized through the asymmetric reduction of 2-chloro-5-fluorophenylacetone using chiral catalysts like sodium borohydride or lithium aluminum hydride. This method ensures high enantioselectivity and yields the desired (R)-enantiomer.

-

Biocatalytic Approaches :

- In industrial settings, biocatalysts such as stereoselective carbonyl reductases are employed to enhance efficiency during production while maintaining selectivity for the desired enantiomer.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H9ClFNO |

| Molecular Weight | 189.61 g/mol |

| Enzyme Targets | Acetylcholinesterase, Butyrylcholinesterase |

| Antiproliferative Activity | Selective for p53+ cancer cells |

| Biofilm Inhibition | Effective against Pseudomonas aeruginosa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。